

Application Notes and Protocols for MC4R Animal Model Experimental Procedures

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Compound of Interest

Compound Name: MC4

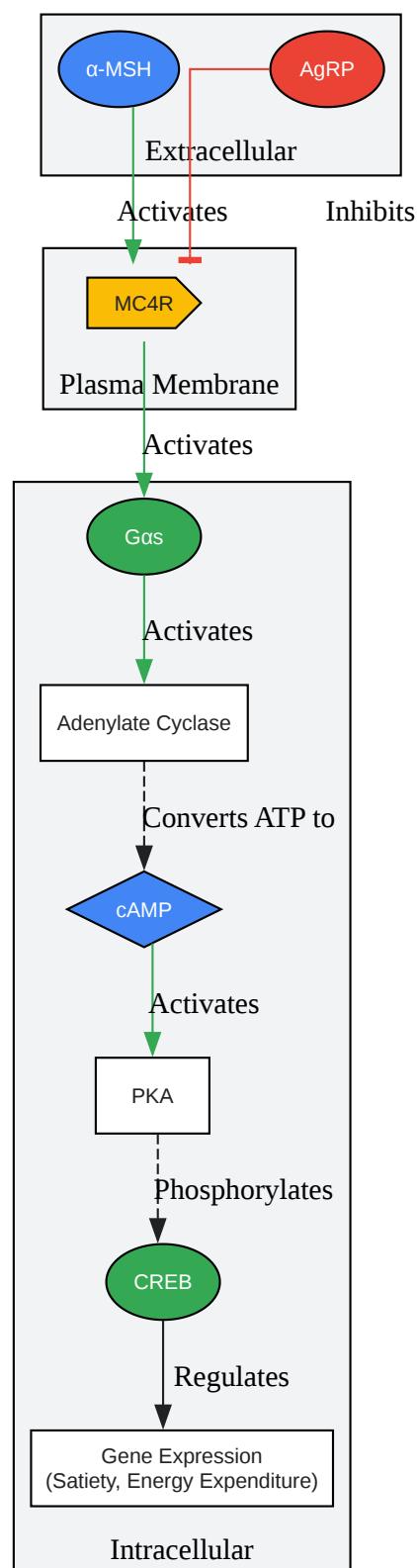
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These application notes provide detailed protocols for key experiments involving Melanocortin-4 Receptor (**MC4R**) animal models, primarily focusing on mice with targeted disruption of the **Mc4r** gene (**MC4R-KO**). These models are critical for studying obesity, energy homeostasis, and related metabolic disorders.

MC4R Signaling Pathway

The Melanocortin-4 Receptor (**MC4R**) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy balance.^[1] Activation of **MC4R** by its endogenous agonist, α -melanocyte-stimulating hormone (α -MSH), leads to the stimulation of adenylate cyclase through a $G_{\alpha}\beta$ protein. This increases intracellular cyclic AMP (cAMP) levels, subsequently activating Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which modulates the expression of genes involved in satiety and energy expenditure. The pathway can be antagonized by the agouti-related protein (AgRP), which competes with α -MSH for binding to **MC4R** and can also act as an inverse agonist.



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MC4R Signaling Pathway Diagram.

Metabolic Phenotyping

MC4R-deficient mice exhibit a distinct metabolic phenotype characterized by hyperphagia, obesity, hyperinsulinemia, and hyperglycemia.[\[2\]](#)

Experimental Protocol: Body Weight and Composition Analysis

- Animal Husbandry: House **MC4R**-KO and wild-type (WT) littermate control mice in a temperature-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
- Body Weight Measurement: Record the body weight of each mouse weekly, starting from weaning (3 weeks of age) up to the experimental endpoint (e.g., 20 weeks).
- Body Composition Analysis: At the end of the study, determine body composition (fat mass, lean mass, and water content) using techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR).
- Data Analysis: Compare the body weight gain and body composition between **MC4R**-KO and WT mice using appropriate statistical tests (e.g., two-way ANOVA for body weight over time, t-test for final body composition).

Parameter	Wild-Type (WT)	MC4R-KO	Reference
Body Weight (g) at 20 weeks	~30-35	~50-60	[2]
Fat Mass (%) at 20 weeks	~10-15	~30-40	[2]
Lean Mass (%) at 20 weeks	~80-85	~55-65	[2]

Food Intake Measurement

Hyperphagia is a hallmark of **MC4R** deficiency.[\[2\]](#) Accurate measurement of food intake is crucial for understanding the behavioral phenotype.

Experimental Protocol: Daily Food Intake

- Acclimation: Individually house mice in metabolic cages for at least 3 days to acclimate.
- Measurement: Provide a pre-weighed amount of standard chow. Measure the remaining food and any spillage daily at the same time for 5-7 consecutive days.
- Calculation: Calculate the average daily food intake by subtracting the weight of the remaining food from the initial weight, accounting for spillage. Normalize the food intake to the body weight of the animal.
- Data Analysis: Compare the average daily food intake between MC4R-KO and WT mice using a t-test or ANOVA.

Parameter	Wild-Type (WT)	MC4R-KO	Reference
Average Daily Food Intake (g/day)	~3-4	~5-6	[2]
Food Intake (g/kg body weight/day)	~100-130	~100-120	[3]

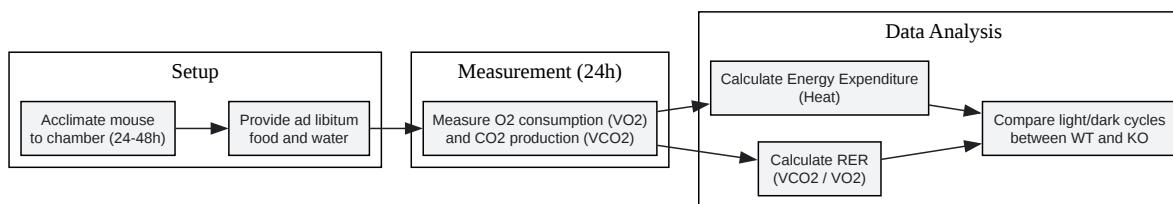
Energy Expenditure Measurement

MC4R-KO mice often exhibit reduced energy expenditure, contributing to their obese phenotype.[\[4\]](#)

Experimental Protocol: Indirect Calorimetry

- Acclimation: Acclimate individually housed mice to indirect calorimetry chambers for 24-48 hours. Ensure free access to food and water.
- Measurement: Use an open-circuit indirect calorimeter to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) over a 24-hour period.[\[5\]](#)[\[6\]](#)
- Calculation:

- Respiratory Exchange Ratio (RER): $RER = VCO_2 / VO_2$. An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 suggests fat oxidation.
- Energy Expenditure (Heat): $Heat \text{ (kcal/hr)} = (3.815 + 1.232 \times RER) \times VO_2$.
- Data Analysis: Compare the average VO_2 , VCO_2 , RER, and energy expenditure during the light and dark cycles between MC4R-KO and WT mice.



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Indirect Calorimetry Workflow.

Parameter	Wild-Type (WT)	MC4R-KO	Reference
VO ₂ (ml/kg/hr) - Dark Cycle	Higher	Lower	[7]
Energy Expenditure (kcal/hr/kg) - Dark Cycle	Higher	Lower	[4][7]
RER - Dark Cycle	~0.9-1.0	~0.8-0.9	[5]

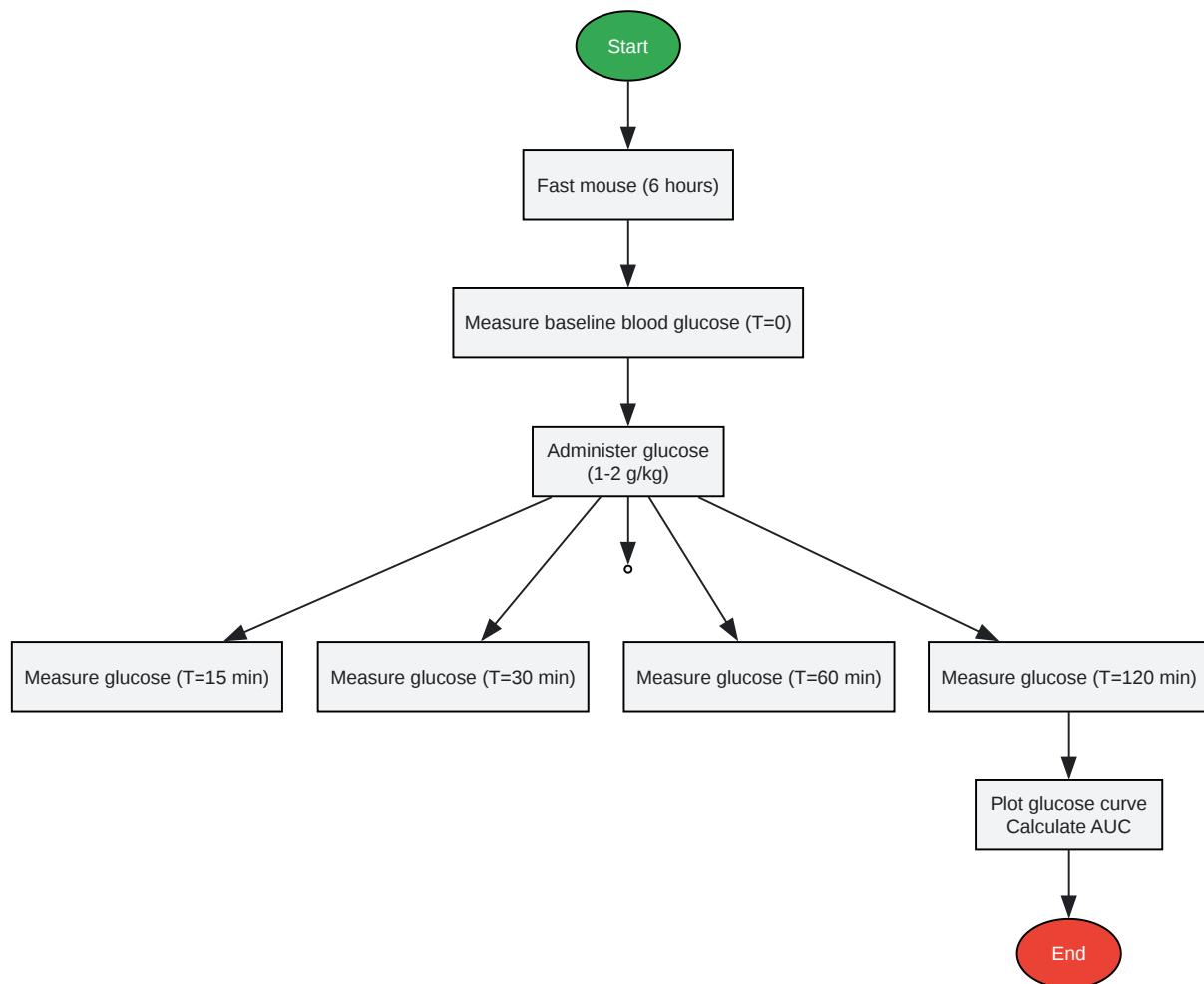
Glucose Homeostasis Assessment

MC4R deficiency leads to impaired glucose tolerance and insulin resistance.[2]

Experimental Protocol: Glucose Tolerance Test (GTT)

This test assesses the ability of an animal to clear a glucose load from the bloodstream.

- Fasting: Fast mice for 6 hours with free access to water.[8][9]
- Baseline Blood Glucose: Obtain a baseline blood sample (Time 0) from the tail vein and measure blood glucose using a glucometer.[10]
- Glucose Administration: Administer a glucose solution (1-2 g/kg body weight) via oral gavage (OGTT) or intraperitoneal injection (IPGTT).[8][9][10]
- Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[11]
- Data Analysis: Plot blood glucose levels over time for both groups. Calculate the area under the curve (AUC) to quantify glucose intolerance.



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Glucose Tolerance Test Workflow.

Parameter	Wild-Type (WT)	MC4R-KO	Reference
Fasting Blood Glucose (mg/dL)	~80-100	~120-150	[2]
Peak Blood Glucose after GTT (mg/dL)	~200-250	~350-450	[7]
GTT Area Under the Curve (AUC)	Lower	Significantly Higher	[7]

Administration of MC4R Agonists and Antagonists

Pharmacological studies using selective MC4R agonists and antagonists are essential to probe the function of the receptor.

Experimental Protocol: Central Administration of Compounds

- Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle of the brain of anesthetized mice. Allow for a recovery period of at least one week.
- Compound Preparation: Dissolve the MC4R agonist (e.g., Melanotan II) or antagonist (e.g., SHU9119) in sterile saline.
- Intracerebroventricular (ICV) Injection: Gently restrain the mouse and inject a small volume (e.g., 1-2 μ L) of the compound solution into the lateral ventricle via the implanted cannula.
- Behavioral/Metabolic Monitoring: Following the injection, monitor food intake, body weight, and other relevant parameters as described in the previous sections.
- Data Analysis: Compare the effects of the agonist or antagonist to a vehicle control group.

Compound	Expected Effect on Food Intake in WT Mice	Reference
Melanotan II (MC3/4R Agonist)	Decrease	[4][12]
SHU9119 (MC3/4R Antagonist)	Increase	[13]
Setmelanotide (MC4R Agonist)	Decrease	[14]

Note: These protocols provide a general framework. Specific details such as mouse strain, age, sex, and diet can influence the outcomes and should be carefully considered and reported in any study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

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